Methyl 4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-15-11(14)10-4-2-9(3-5-10)8-17-12-13-6-7-16-12/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKIMQROHFJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 2-mercapto-4,5-dihydrothiazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 4,5-dihydrothiazole-sulfanylmethyl-benzoate framework. Key comparisons with related compounds include:
Key Observations:
- Electronic and Steric Effects : The 4,5-dihydrothiazole in the target compound introduces partial saturation, reducing aromaticity compared to fully aromatic thiazoles (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid ). This may enhance flexibility and alter electron distribution, impacting binding interactions in biological systems.
- Biological Activity: Quinoline-piperazine analogs (C1–C7 ) exhibit anticancer activity via kinase inhibition, suggesting that the target compound’s thiazole and benzoate groups could similarly interact with enzymatic targets.
Physicochemical Properties
- Solubility : The ester group in the target compound likely enhances lipid solubility compared to carboxylic acids (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid ).
- Thermal Stability : The dihydrothiazole’s partial saturation may lower melting points relative to fully aromatic analogs (e.g., 139.5–140°C for 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid ).
Q & A
Q. What are the standard synthetic routes for preparing Methyl 4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]benzoate?
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a thiazole derivative (e.g., 4,5-dihydro-1,3-thiazole-2-thiol) with a methyl benzoate precursor bearing a reactive methylene group. For example, refluxing with glacial acetic acid as a catalyst in ethanol facilitates the formation of the sulfanyl-methyl bridge . Purification typically involves solvent evaporation and filtration under reduced pressure .
Q. How is the compound structurally characterized?
Structural confirmation relies on spectroscopic methods:
- NMR (¹H and ¹³C) to identify proton environments and carbon frameworks.
- FT-IR to verify functional groups (e.g., ester C=O at ~1700 cm⁻¹, thiazole C=N at ~1600 cm⁻¹).
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation . X-ray crystallography may be used if single crystals are obtained, as demonstrated for analogous thiazole-containing compounds .
Q. What safety precautions are required for handling this compound?
The compound is classified under EU-GHS/CLP as:
- Acute toxicity (Category 4 for oral, dermal, and inhalation exposure).
- Signal word : "Warning" . Researchers must use PPE (gloves, lab coats, eye protection) and work in a fume hood. Emergency protocols include rinsing exposed skin/eyes with water and contacting medical services .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol groups .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) promote condensation reactions .
- Temperature control : Reflux at 70–80°C balances reaction rate and by-product minimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity variations : Impurities >3% can skew bioassay results. Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥97% purity .
- Assay conditions : Standardize cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) .
- SAR studies : Compare activity with analogues (e.g., methyl benzoates with morpholine or phenyl substituents) to isolate structural contributors .
Q. How is the compound’s mechanism of action studied in pharmacological contexts?
Advanced methods include:
- Molecular docking : Simulate binding to target proteins (e.g., kinase enzymes) using software like AutoDock Vina .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors .
- Fluorescence quenching assays : Monitor interactions with DNA or enzymes via fluorescence changes .
Methodological Challenges and Solutions
Q. How are by-products from sulfanyl-methyl bridge formation mitigated?
Common by-products include disulfide dimers or unreacted thiols. Solutions:
- Stoichiometric control : Use a 1.2:1 molar ratio of thiazole-thiol to benzoate precursor to limit dimerization .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiol intermediates .
Q. What analytical techniques validate conformational stability in solution?
- Dynamic NMR : Detect rotational barriers in the sulfanyl-methyl group at variable temperatures .
- Circular dichroism (CD) : Assess chiral stability if stereocenters are present .
Research Gaps and Future Directions
- Biological activity profiling : Limited data exist on anticancer or antimicrobial efficacy. Prioritize screening against NCI-60 cell lines and Gram-negative/Gram-positive bacteria .
- Materials science applications : Explore its use in organic semiconductors due to the conjugated thiazole-ester system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
